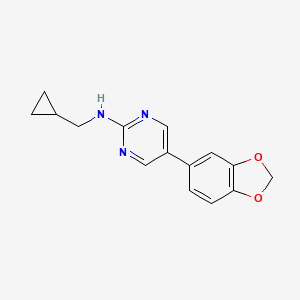
5-(2H-1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2H-1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine, commonly referred to as 5-CPMP, is a small molecule that has recently been studied for its potential therapeutic applications. 5-CPMP is a member of the benzodioxole family of compounds, which are known to possess a variety of pharmacological properties. This molecule has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-neoplastic, and anti-angiogenic effects. In addition, 5-CPMP has been shown to possess a variety of biochemical and physiological effects, making it a promising candidate for the development of novel therapeutic agents.
Scientific Research Applications
5-CPMP has been studied extensively in the field of scientific research. This molecule has been found to possess a variety of biological activities, including anti-inflammatory, anti-neoplastic, and anti-angiogenic effects. In addition, 5-CPMP has been investigated for its potential to inhibit the growth of cancer cells and to inhibit the formation of new blood vessels. Furthermore, this molecule has been found to possess anti-oxidant and anti-microbial properties, making it a promising candidate for the development of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 5-CPMP is not yet fully understood. However, it is believed that this molecule acts by binding to specific receptors on the surface of cells, which then triggers a cascade of biochemical events that ultimately lead to the desired biological effect. It is thought that this molecule may also interact with other molecules in the cell, such as enzymes and proteins, to produce its effects.
Biochemical and Physiological Effects
5-CPMP has been found to possess a variety of biochemical and physiological effects. This molecule has been shown to possess anti-inflammatory, anti-neoplastic, and anti-angiogenic properties. In addition, 5-CPMP has been found to possess anti-oxidant and anti-microbial properties, and has been investigated for its potential to inhibit the growth of cancer cells and to inhibit the formation of new blood vessels.
Advantages and Limitations for Lab Experiments
The use of 5-CPMP in laboratory experiments has several advantages. This molecule is relatively easy to synthesize and is relatively inexpensive to obtain. Furthermore, this molecule is stable in aqueous solutions and can be stored for long periods of time without degradation. However, there are also some limitations associated with using 5-CPMP in laboratory experiments. This molecule is not water-soluble, which can make it difficult to use in certain types of experiments. In addition, 5-CPMP is not very soluble in organic solvents, which can limit its use in certain types of reactions.
Future Directions
The potential applications of 5-CPMP are still being explored. Some of the future directions for research involving this molecule include the development of novel therapeutic agents, the investigation of its effects on other diseases and conditions, and the exploration of its potential as an anti-cancer agent. In addition, further research is needed to understand the mechanism of action of 5-CPMP and to identify potential drug targets. Finally, additional studies are needed to determine the safety and efficacy of this molecule for use in humans.
Synthesis Methods
The synthesis of 5-(2H-1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine has been reported in several studies. The most common method for synthesizing this compound involves reacting a benzodioxole with a cyclopropylmethylpyrimidine. This reaction is typically performed in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The product is then isolated by column chromatography and purified by recrystallization.
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-2-10(1)6-16-15-17-7-12(8-18-15)11-3-4-13-14(5-11)20-9-19-13/h3-5,7-8,10H,1-2,6,9H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKOLGPOKUSAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=C(C=N2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2H-1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

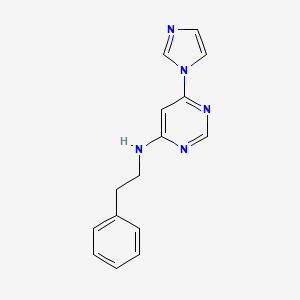
![N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]-4-methoxyphenyl}acetamide](/img/structure/B6443454.png)
![6-(4-methyl-1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6443477.png)
![4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443478.png)
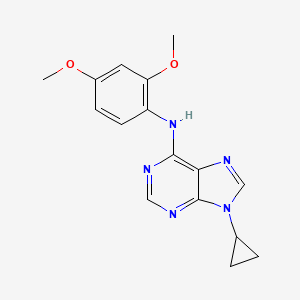
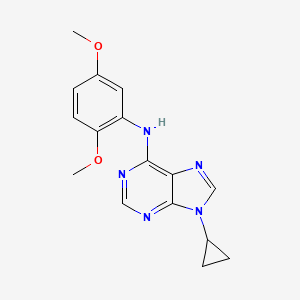
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443493.png)
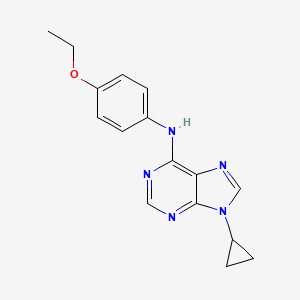
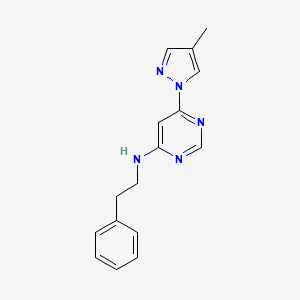
![N-[(2,4-dimethoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443519.png)
![N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443529.png)

![N-[2-(2-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443539.png)
![N-[2-(3-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443541.png)